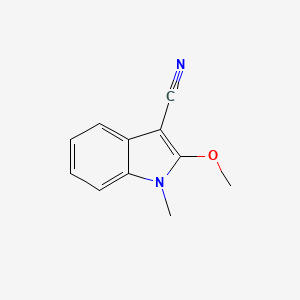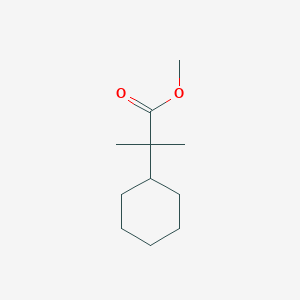![molecular formula C19H23N5O B13878752 N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with dimethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Substitution Reactions:
Amidation: The final step involves the reaction of the intermediate compound with propanamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biology: It is used in biological assays to study its effects on cellular pathways and protein interactions.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a therapeutic agent.
Industry: It may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which play a crucial role in cellular signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to altered cellular functions and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: These derivatives exhibit inhibitory activity against NF-κB inducing kinase (NIK) and are studied for their potential therapeutic applications.
Uniqueness
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide group
Propiedades
Fórmula molecular |
C19H23N5O |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide |
InChI |
InChI=1S/C19H23N5O/c1-4-15(25)20-10-11-21-18-16-12(2)13(3)22-19(16)24-17(23-18)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,20,25)(H2,21,22,23,24) |
Clave InChI |
DYXIMXYEWQYQLU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCNC1=NC(=NC2=C1C(=C(N2)C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


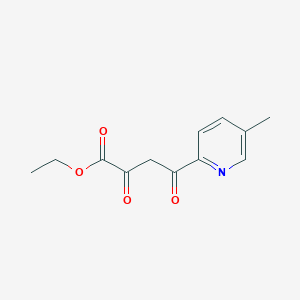

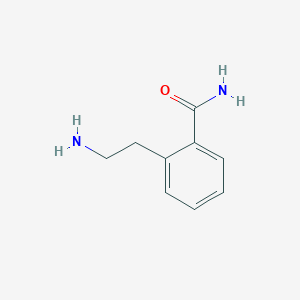

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)


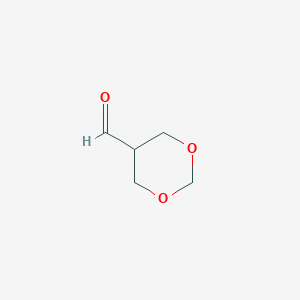
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)

